6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine
CAS No.: 1588522-03-5
Cat. No.: VC5751801
Molecular Formula: C18H14ClN3
Molecular Weight: 307.78
* For research use only. Not for human or veterinary use.
![6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine - 1588522-03-5](/images/structure/VC5751801.png)
Specification
CAS No. | 1588522-03-5 |
---|---|
Molecular Formula | C18H14ClN3 |
Molecular Weight | 307.78 |
IUPAC Name | 6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepine |
Standard InChI | InChI=1S/C18H14ClN3/c1-12-20-21-18-11-10-15(13-6-8-14(19)9-7-13)16-4-2-3-5-17(16)22(12)18/h2-10H,11H2,1H3 |
Standard InChI Key | YXBOMELQHURSQJ-UHFFFAOYSA-N |
SMILES | CC1=NN=C2N1C3=CC=CC=C3C(=CC2)C4=CC=C(C=C4)Cl |
Introduction
Structural and Chemical Identity of 6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1, triazolo[4,3-a]azepine
6-(4-Chlorophenyl)-1-methyl-4H-benzo[f] triazolo[4,3-a]azepine is a fused heterocyclic system comprising a benzodiazepine backbone integrated with a triazolo ring and a 4-chlorophenyl substituent. The molecular formula is C₁₉H₁₄ClN₅, with a molecular weight of 355.81 g/mol. The compound’s IUPAC name reflects its intricate ring system: the benzo[f] designation indicates the fusion position of the benzene ring to the diazepine core, while the triazolo[4,3-a] component specifies the triazole ring’s orientation .
The 4-chlorophenyl group at position 6 enhances lipophilicity, potentially improving membrane permeability and target binding. Methyl substitution at position 1 contributes to metabolic stability by reducing oxidative dealkylation risks . X-ray crystallographic studies of analogous compounds reveal planar triazolo and chlorophenyl moieties, which facilitate π-π stacking interactions with biological targets .
Synthetic Methodologies and Optimization
Core Ring Assembly
The synthesis typically begins with constructing the benzodiazepine scaffold. A common approach involves cyclocondensation of o-phenylenediamine derivatives with ketones or aldehydes. For example, reacting 2-amino-5-chlorobenzophenone with methylamine under acidic conditions yields the diazepine intermediate . Subsequent triazolo ring formation employs hydrazine derivatives and cyclizing agents.
In one protocol, 8-thiocarbamido-1-methyl-6-phenyl-4H-triazolo[4,3-a] benzodiazepine is treated with isothiocyanates in a 50% acetone-ethanol medium, facilitating nucleophilic addition and cyclization to form the triazolo ring . This method achieves yields of 68–75% after recrystallization from ethanol .
Crystallization and Polymorph Control
Crystalline forms critically influence bioavailability. Patent US9969747B2 details strategies for isolating stable polymorphs of related azepine derivatives. For instance, slurrying amorphous 2-((4S)-6-(4-chlorophenyl)-1-methyl-4H-benzo[c]isoxazolo[4,5-e]azepin-4-yl)acetamide in ethanol-water (60:40) induces crystallization into a monohydrate Form A, characterized by distinct XRD peaks at 4.73°, 18.09°, and 25.17° . Similar protocols applied to the title compound could enhance its physicochemical consistency.
Physicochemical Characterization
Spectroscopic Profiles
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X-ray Diffraction (XRD): Analogous compounds exhibit characteristic peaks at 2θ = 4.73°, 18.09°, 18.48°, and 25.17°, indicative of a monoclinic crystal system .
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¹³C-NMR (DMSO-d₆): Key signals include δ 171.3 (carbonyl), 139.3 (aromatic C-Cl), and 18.5 ppm (methyl) .
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Thermogravimetric Analysis (TGA): Monohydrate forms show 5–6% weight loss below 100°C, corresponding to water evaporation .
Solubility and Stability
The monohydrate form of structurally related azepines displays a solubility of 4.5 μg/mL in aqueous media, with enhanced stability under high humidity (75% RH) compared to amorphous counterparts . Accelerated stability studies (40°C/75% RH) over 6 months show <2% degradation, underscoring its formulation suitability .
Pharmacological Properties and Mechanisms
Bromodomain Inhibition
WO2011054844A1 identifies triazolo-azepine derivatives as potent bromodomain inhibitors, targeting proteins like BRD4 . These proteins regulate oncogene transcription (e.g., MYC), making them therapeutic targets in cancers . In vitro, analogous compounds exhibit IC₅₀ values of 50–100 nM against BRD4, with >100-fold selectivity over non-bromodomain targets .
Pharmacokinetic Profiling
Preclinical studies in dogs reveal favorable pharmacokinetics:
Parameter | Amorphous Form | Monohydrate Form |
---|---|---|
Cₘₐₓ (ng/mL) | 120 ± 15 | 115 ± 12 |
Tₘₐₓ (h) | 2.5 | 2.4 |
AUC₀–₂₄ (ng·h/mL) | 980 ± 110 | 950 ± 95 |
Both forms show dose-proportional exposure and low inter-individual variability (±15%), supporting clinical translatability .
Therapeutic Applications and Clinical Outlook
Oncology
By disrupting BRD4-mediated oncogene expression, the compound induces apoptosis in hematologic malignancies. In murine models of AML, triazolo-azepines reduce tumor burden by 70% at 10 mg/kg/day .
Inflammatory Diseases
Bromodomain inhibitors modulate NF-κB and STAT3 pathways, attenuating cytokine production. In a sepsis model, pretreatment with 5 mg/kg reduced IL-6 levels by 85% .
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